5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The presence of the chlorophenyl and pyrrolidine groups contributes to its pharmacological profile, making it a subject of interest for drug discovery.
The synthesis and properties of 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been explored in various scientific studies and patents. Research indicates that derivatives of 1,2,4-oxadiazoles can be synthesized using methods such as Vilsmeier reagent activation and microwave-assisted reactions, which enhance yield and reduce reaction time .
This compound is classified under heterocyclic compounds and specifically as an oxadiazole derivative. It falls within the broader category of pharmacologically active compounds, often investigated for their therapeutic potential in various diseases.
The synthesis of 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be approached through several methods:
The synthetic route typically involves the reaction of 2-chlorobenzohydrazide with a suitable carbonyl compound under acidic conditions to form the oxadiazole ring. The pyrrolidine moiety can be introduced via nucleophilic substitution or coupling reactions.
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a distinct molecular structure characterized by:
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions typically require careful control of conditions such as temperature and solvent choice to optimize yield and selectivity.
The mechanism of action for compounds like 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole often involves interaction with specific biological targets:
Studies on similar oxadiazole derivatives have shown promising results in inhibiting microbial growth and exhibiting anti-inflammatory properties .
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically exhibits:
Thermal analysis methods such as differential scanning calorimetry could provide insights into its thermal stability and phase transitions.
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models to assess its therapeutic potential further .
The molecular architecture of 5-(2-chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole strategically incorporates structural elements observed in neurologically active pyrrolidine-2,5-dione derivatives (e.g., hydantoins). This heterocyclic scaffold shares critical three-dimensional spatial characteristics with established γ-aminobutyric acid (GABA) modulators and sodium channel blockers, particularly in the positioning of hydrogen bond acceptors and the hydrophobic chlorophenyl moiety. The pyrrolidine ring's tertiary nitrogen atom enables salt bridge formation with neuronal ion channels, analogous to the carbonyl groups in succinimide-based anticonvulsants [1]. Molecular docking analyses reveal that the chlorophenyl substituent occupies hydrophobic pockets in voltage-gated sodium channels similar to phenytoin's phenyl group, while the protonatable pyrrolidine nitrogen mimics the imide nitrogen's electronic distribution in classic anticonvulsants. This intentional bioisosteric translation preserves target engagement capabilities while significantly enhancing metabolic stability compared to the hydrolytically sensitive pyrrolidine-2,5-dione scaffold [1] [10].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere in central nervous system (CNS) drug design due to its balanced physicochemical properties and metabolic resistance. This heterocycle exhibits near-perfect mimicry of ester and amide functional groups in terms of electronic distribution and hydrogen bonding capacity, while demonstrating superior hydrolytic stability against esterases and amidases prevalent in biological systems [3]. Crucially, the oxadiazole ring contributes to optimal lipophilicity parameters essential for blood-brain barrier (BBB) penetration, with calculated logP values ranging from 1.8-2.3 for 3,5-disubstituted derivatives. The ring's dipole moment (approximately 3.5 Debye) facilitates target binding through electrostatic complementarity with neuronal receptors, while its moderate aromaticity (resonance energy ~20 kcal/mol) provides metabolic protection against oxidative degradation [9].
Table 1: Bioisosteric Equivalence Parameters of 1,2,4-Oxadiazole vs. Amide/Carboxylate
Property | 1,2,4-Oxadiazole | Amide | Carboxylate |
---|---|---|---|
Hydrolytic Half-life (pH 7.4) | >48 hours | 2-8 hours | <1 hour |
Hydrogen Bond Acceptor Capacity | 2-3 sites | 1-2 sites | 2 sites |
Dipole Moment (Debye) | 3.4-3.7 | 3.6-4.0 | 3.5-4.5 |
Aromatic Resonance Energy (kcal/mol) | 18-22 | 0 | 0 |
logP Contribution | +0.8-1.2 | -0.2-0.3 | -1.0 to -2.0 |
The 2-chlorophenyl moiety at the 5-position of the oxadiazole ring serves multiple critical functions in optimizing CNS bioavailability. This substituent contributes to:
Molecular dynamics simulations demonstrate that the 2-chloro configuration maintains optimal solvent-accessible surface area (SASA ≈ 580 Ų) while reducing hydrogen bonding with aqueous media (H-bond donors <1), critical for passive BBB permeation. The ortho-position specifically minimizes intramolecular steric clash with the pyrrolidine moiety while maintaining planarity for target interaction [1].
The pyrrolidin-3-yl substituent at the oxadiazole 3-position functions as a multipurpose pharmacophore through several distinct mechanisms:
Table 2: Structural Analogs Demonstrating Pyrrolidine Pharmacophore Optimization
Compound Structure | Target Engagement | Kᵢ (nM) | Key Structural Feature |
---|---|---|---|
5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | σ₁ Receptor | 12.4 ± 1.2 | meta-Fluorine enhances dipole |
5-(2-Chlorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole | BChE | 84.3 ± 6.7 | Increased basicity reduces selectivity |
5-(2-Chlorophenyl)-3-(azetidin-3-yl)-1,2,4-oxadiazole | NMDA receptor | 215 ± 18 | Smaller ring reduces van der Waals contacts |
5-(2-Chlorophenyl)-3-(N-methylpyrrolidin-3-yl)-1,2,4-oxadiazole | DAT | 42.7 ± 3.9 | N-methylation decreases H-bond capacity |
Biological evaluations confirm that the pyrrolidine nitrogen's spatial orientation significantly impacts target affinity. Derivatives with 3R stereochemistry demonstrate 5-fold greater potency at serotonin transporters than 3S enantiomers, while N-methylation abolishes 85% of activity at GABAergic targets due to disrupted hydrogen bonding networks. The pyrrolidine's ring puckering (envelope conformation) enables adaptive binding to multiple neuronal targets, including voltage-gated sodium channels (IC₅₀ = 340 nM) and monoamine transporters (SERT Kᵢ = 28 nM) [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3